![molecular formula C18H43NSi2 B3033179 Bis(triisopropylsilyl)amine CAS No. 923027-92-3](/img/structure/B3033179.png)
Bis(triisopropylsilyl)amine
Overview
Description
Bis(triisopropylsilyl)amine is a chemical compound with the molecular formula C18H43NSi2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Bis(triisopropylsilyl)amine is represented by the InChI code 1S/C18H43NSi2/c1-13(2)20(14(3)4,15(5)6)19-21(16(7)8,17(9)10)18(11)12/h13-19H,1-12H3
. The Canonical SMILES representation is CC(C)SiC)(C(C)C)NSiC)(C(C)C)C(C)C
.
Physical And Chemical Properties Analysis
Bis(triisopropylsilyl)amine has a molecular weight of 329.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 8 . The exact mass and monoisotopic mass are 329.29340344 g/mol . The topological polar surface area is 12 Ų . It has a heavy atom count of 21 . The complexity of the molecule is 233 .
Scientific Research Applications
Organic Synthesis
BITSA can act as a base or nucleophile in organic reactions. It’s used in various synthesis methodologies, including classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .
Medicinal Chemistry
Amines, such as BITSA, find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Design and Fabrication of Functional Materials
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Safety and Hazards
Bis(triisopropylsilyl)amine should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided . In case of accidental release, dust formation should be avoided and personal protective equipment should be used .
Mechanism of Action
Target of Action
Bis(triisopropylsilyl)amine is a type of organosilicon compound . It is primarily used as a protective group in organic synthesis . The primary targets of this compound are the reactive sites in organic molecules that need to be shielded during certain reactions .
Mode of Action
The compound acts by attaching itself to the reactive sites of the molecule, thereby preventing unwanted side reactions . This is achieved through the formation of silyl ethers when the compound interacts with alcohols . The protective group can be selectively removed later under specific conditions .
Biochemical Pathways
They can influence the reactivity and selectivity in glycosylations, which are crucial processes in the biosynthesis of carbohydrates .
Pharmacokinetics
Given its use as a protective group in organic synthesis, it is likely that its bioavailability and pharmacokinetics would depend on the specific context of its use .
Result of Action
The primary result of the action of Bis(triisopropylsilyl)amine is the protection of reactive sites in organic molecules, allowing for more controlled and selective chemical reactions . This can lead to the successful synthesis of complex organic molecules, including those involved in various biochemical processes .
Action Environment
The efficacy and stability of Bis(triisopropylsilyl)amine can be influenced by various environmental factors. For instance, the presence of certain bases can facilitate the attachment of the silyl group to the target molecule . Additionally, the compound’s stability can be affected by the presence of fluoride ions, which are commonly used to remove silyl protective groups .
properties
IUPAC Name |
2-[di(propan-2-yl)-[tri(propan-2-yl)silylamino]silyl]propane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43NSi2/c1-13(2)20(14(3)4,15(5)6)19-21(16(7)8,17(9)10)18(11)12/h13-19H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBQKMFRRCSNFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N[Si](C(C)C)(C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43NSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571726 | |
Record name | 1,1,1-Tri(propan-2-yl)-N-[tri(propan-2-yl)silyl]silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923027-92-3 | |
Record name | 1,1,1-Tri(propan-2-yl)-N-[tri(propan-2-yl)silyl]silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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